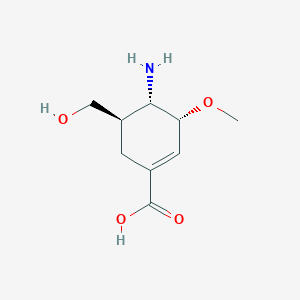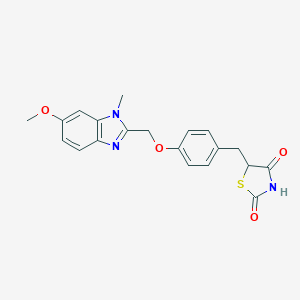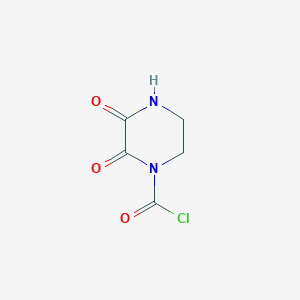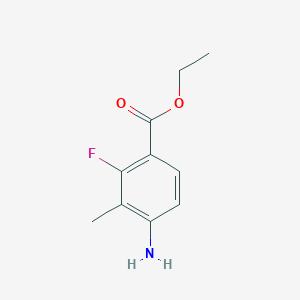
Ethyl 4-amino-2-fluoro-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-2-fluoro-3-methylbenzoate, also known as Fmoc-4-amino-2-fluoro-3-methylbenzoic acid ethyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-2-fluoro-3-methylbenzoate involves the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors such as this compound have been shown to induce the expression of genes that promote apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 4-amino-2-fluoro-3-methylbenzoate in lab experiments is its potent anticancer activity against a range of cancer cell lines. It also has low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 4-amino-2-fluoro-3-methylbenzoate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the in vivo efficacy and toxicity of this compound and its potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-2-fluoro-3-methylbenzoate has been extensively studied for its potential applications in drug development, particularly in the field of cancer treatment. It has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
| 194804-83-6 | |
Molekularformel |
C10H12FNO2 |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
ethyl 4-amino-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)6(2)9(7)11/h4-5H,3,12H2,1-2H3 |
InChI-Schlüssel |
NRAJWJYFZLNRMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C)F |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
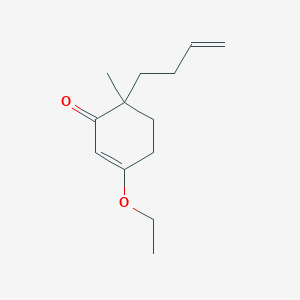

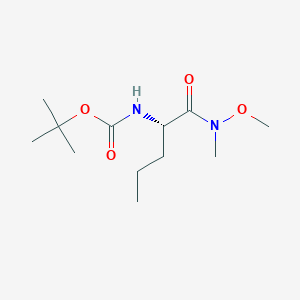
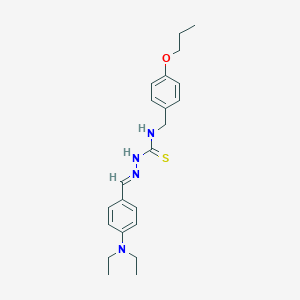
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)

